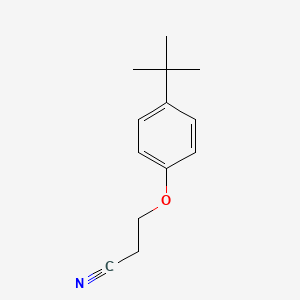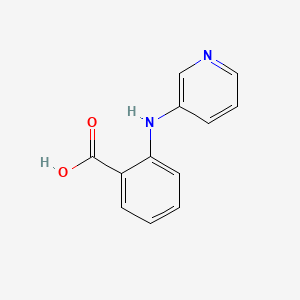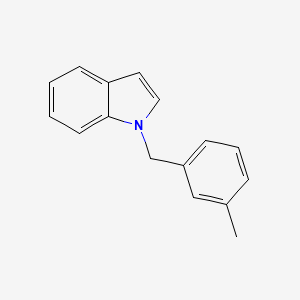
6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-(4-méthoxybenzyl)-3-(phénylamino)-1,2,4-triazin-5(4H)-one est un composé hétérocyclique qui appartient à la classe des triazines. Ce composé est caractérisé par la présence d'un cycle triazine, qui est un cycle à six chaînons contenant trois atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-(4-méthoxybenzyl)-3-(phénylamino)-1,2,4-triazin-5(4H)-one implique généralement la réaction de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction du cyanure de 4-méthoxybenzyle avec la phénylhydrazine en présence d'un catalyseur approprié. La réaction est effectuée dans un solvant tel que le dichlorométhane, et le mélange est agité à température ambiante pendant plusieurs heures. Le produit résultant est ensuite purifié par recristallisation ou chromatographie pour obtenir le composé souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, peut améliorer encore la scalabilité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La 6-(4-méthoxybenzyl)-3-(phénylamino)-1,2,4-triazin-5(4H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe méthoxy ou le groupe phénylamino peut être remplacé par d'autres substituants.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuées dans des solvants aqueux ou organiques à température ambiante ou à des températures légèrement élevées.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des solvants anhydres tels que le tétrahydrofurane ou l'éthanol.
Substitution : Nucléophiles tels que les amines, les thiols ou les halogénures ; les réactions sont menées dans des solvants polaires tels que le diméthylsulfoxyde ou l'acétonitrile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes ou des dérivés hydroxylés correspondants, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent conduire à une variété de dérivés de triazine substitués.
Applications de recherche scientifique
La 6-(4-méthoxybenzyl)-3-(phénylamino)-1,2,4-triazin-5(4H)-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Explorée comme agent thérapeutique potentiel en raison de sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie : Utilisée dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de la 6-(4-méthoxybenzyl)-3-(phénylamino)-1,2,4-triazin-5(4H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui lui confère des propriétés anticancéreuses. Les voies moléculaires et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-(4-méthoxybenzyl)-3-(phénylamino)-1,2,4-triazin-5(4H)-one
- 6-(4-méthoxybenzyl)-3-(méthylamino)-1,2,4-triazin-5(4H)-one
- 6-(4-méthoxybenzyl)-3-(éthylamino)-1,2,4-triazin-5(4H)-one
Unicité
La 6-(4-méthoxybenzyl)-3-(phénylamino)-1,2,4-triazin-5(4H)-one est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe phénylamino, en particulier, contribue à ses interactions potentielles avec des cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C17H16N4O2 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
3-anilino-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H16N4O2/c1-23-14-9-7-12(8-10-14)11-15-16(22)19-17(21-20-15)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,18,19,21,22) |
Clé InChI |
NZZRNIZNSWZMTL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide](/img/structure/B12122795.png)

![Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-](/img/structure/B12122807.png)
![3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12122816.png)

![[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12122832.png)
![(5Z)-2-[(3,5-dichlorophenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122843.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12122851.png)
![Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-](/img/structure/B12122855.png)



![5H-Indeno[1,2-d]pyrimidine-2,4-diamine](/img/structure/B12122876.png)
